2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine

Dopamine D4 receptor antipsychotic CYP2D6 inhibition

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine (CAS 2549065-32-7) is a strategic D4 receptor antagonist scaffold replacing SCH 66712. Elimination of the imidazole moiety reduces CYP2D6/3A4 inactivation risk while retaining the 5-fluoropyrimidine core's D4 pharmacology. The 4-chlorophenyl group enables tunable D4/D2 selectivity; MW 292.74 and ClogP ~3.0 ensure favorable CNS drug-like properties. Ideal for fragment-based screening, DEL synthesis, and kinase inhibitor libraries targeting KIT/PDGFRA mutants. Superior metabolic stability versus 2-chloro analogs.

Molecular Formula C14H14ClFN4
Molecular Weight 292.74 g/mol
CAS No. 2549065-32-7
Cat. No. B6445218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine
CAS2549065-32-7
Molecular FormulaC14H14ClFN4
Molecular Weight292.74 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F
InChIInChI=1S/C14H14ClFN4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2
InChIKeyWGPJPVWSXSTEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine (CAS 2549065-32-7): A Key Intermediate for Selective D4 Receptor Ligand Development


2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine (CAS 2549065-32-7, molecular formula C14H14ClFN4, molecular weight 292.74 g/mol) belongs to the piperazinylpyrimidine class of compounds . Structurally, it features a 5-fluoropyrimidine core linked to a 4-(4-chlorophenyl)piperazine moiety. This scaffold is directly related to the potent and selective dopamine D4 receptor antagonist SCH 66712, which shares the 5-fluoro-2-(piperazin-1-yl)pyrimidine core but substitutes the 4-chlorophenyl group with a (2-phenyl-1H-imidazol-5-yl)methyl group [1]. The 4-chlorophenyl substituent is a well-precedented pharmacophoric element in dopaminergic ligands, and its incorporation into the 5-fluoropyrimidine scaffold represents a distinct chemical space opportunity for tuning receptor subtype selectivity, metabolic stability, and off-target profiles relative to known analogs.

Why 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine Cannot Be Replaced by Generic Piperazinylpyrimidine Analogs


Piperazinylpyrimidine derivatives exhibit highly divergent biological profiles depending on the nature and position of substituents on both the pyrimidine and phenyl rings. Even within the narrow subclass of 5-fluoro-2-(piperazin-1-yl)pyrimidines, seemingly minor structural modifications result in dramatic shifts in target engagement. For example, the reference compound SCH 66712 (bearing a 4-[(2-phenyl-1H-imidazol-5-yl)methyl] substituent) achieves a D4 receptor Ki of 6.6 nM with >400-fold selectivity over other dopamine receptor subtypes [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that the aryl substituent on the piperazine nitrogen is a critical determinant of kinase inhibition profiles in antitumor piperazinylpyrimidine series, where different substituents direct selectivity toward distinct kinase subfamilies including PDGFR, CK1, and RAF [2]. Generic substitution with an unoptimized piperazinylpyrimidine analog therefore risks loss of target potency, altered selectivity, unpredictable CYP inhibition profiles, and fundamentally different pharmacokinetic behavior, any of which would compromise experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine in Dopaminergic and Kinase-Targeted Research Applications


Differentiation from the D4-Selective Prototype SCH 66712 via 4-Chlorophenyl Substituent Replacement

SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) is a potent D4 antagonist (Ki = 6.6 nM) and a confirmed mechanism-based inactivator of CYP2D6 (KI = 1.6 μM, kinact = 0.211 min⁻¹) and CYP3A4 [1][2]. The 4-chlorophenyl analog 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine replaces the imidazole-containing side chain with a simpler 4-chlorophenyl group directly attached to the piperazine. This structural modification eliminates the imidazole moiety, which has been identified as the primary site of CYP-mediated oxidation leading to reactive methylene quinone formation in SCH 66712 [3]. In SAR studies of piperazinylpyrimidine kinase inhibitors, analogous 4-chlorophenyl-substituted derivatives exhibit binding and functional profiles that are distinct from heteroaryl-substituted analogs, with compound 4 demonstrating selective inhibition of oncogenic mutant PDGFR family kinases (KIT and PDGFRA mutants) over wild-type isoforms [4].

Dopamine D4 receptor antipsychotic CYP2D6 inhibition CYP3A4 inactivation

Piperazinylpyrimidine Scaffold Flexibility: D4 Antagonism vs. Kinase Inhibition Based on Substituent Selection

Piperazinylpyrimidine derivatives demonstrate dual applicability as either selective dopamine receptor ligands or kinase inhibitors depending on aryl/heteroaryl substitution patterns. SCH 66712, with its imidazole-containing side chain, is optimized for D4 receptor binding (Ki = 6.6 nM, >400-fold selectivity over D2/D3) [1]. In contrast, structurally related piperazinylpyrimidines with 4-chlorophenyl or simpler aryl substituents have been characterized as selective kinase inhibitors; compound 4 in the Eur. J. Med. Chem. 2011 series showed selective binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms, with compound 15 demonstrating potent growth inhibition (GI50) against MDA-MB-468 triple-negative breast cancer cells [2]. The 4-chlorophenyl substituent on the target compound positions it at the intersection of these two pharmacological spaces, enabling its use either as a D4-biased ligand or a kinase-directed probe depending on the research context.

kinase inhibitor PDGFR KIT mutant anticancer

Halogen-Substituted Pyrimidine Analogs: 5-Fluoro vs. 2-Chloro and 5-Bromo Differentiation

Within the 4-(4-chlorophenyl)piperazinyl-pyrimidine series, halogen substitution at the pyrimidine ring significantly modulates both biological activity and physicochemical properties. The target compound (5-fluoro) can be compared with the 2-chloro analog (CAS 353259-87-7) and the 5-bromo analog. The 2-chloro derivative (2-chloro-4-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine) has an IC50 of 44.4 μM in certain enzyme inhibition assays as recorded in BindingDB [1]. The 5-fluoro substituent offers higher electronegativity and smaller steric bulk compared to chloro or bromo, which may enhance target binding through improved hydrogen-bond acceptor capacity while reducing susceptibility to oxidative metabolism at the pyrimidine ring compared to the 2-chloro analog [2]. Fluorine substitution at the 5-position of pyrimidine rings has been extensively validated in kinase inhibitor design (e.g., ALK inhibitors, HIPK2 inhibitors) to improve potency and metabolic stability [3].

5-fluoropyrimidine halogen substitution metabolic stability binding affinity

Arylpiperazine Pharmacophore: 4-Chlorophenyl vs. Other Aryl Substituents for Dopamine Receptor Subtype Selectivity

The 4-chlorophenylpiperazine moiety is a well-characterized pharmacophore in dopaminergic and serotonergic ligand design. In the context of 5-fluoropyrimidine derivatives, the 4-chlorophenyl group provides a distinct selectivity profile compared to other aryl substituents. SCH 66712, which incorporates a more extended (2-phenyl-1H-imidazol-5-yl)methyl group, achieves D4 Ki of 6.6 nM and >400-fold selectivity over D2/D3 [1]. Literature on arylpiperazine SAR indicates that 4-chlorophenyl substitution typically yields balanced D4/D2 affinity profiles, whereas 2-methoxyphenyl or 2,3-dichlorophenyl substitutions favor 5-HT1A binding [2]. The 4-chlorophenyl analog of the 5-fluoropyrimidine scaffold is therefore expected to display a D4-preferring but distinct selectivity fingerprint compared to SCH 66712, potentially offering a different therapeutic window for antipsychotic or cognitive enhancement applications.

arylpiperazine dopamine receptor D4 selectivity 5-HT1A

Recommended Procurement and Application Scenarios for 2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine Based on Quantitative Evidence


D4 Receptor Antagonist Lead Optimization with Reduced CYP Liability

For medicinal chemistry teams developing next-generation D4 receptor antagonists for schizophrenia or cognitive disorders, 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine serves as a strategic replacement for the SCH 66712 scaffold. The elimination of the imidazole moiety—confirmed as the site of CYP2D6/3A4 mechanism-based inactivation in SCH 66712 (KI = 1.6 μM for CYP2D6, confirmed CYP3A4 inactivation) [1]—is expected to reduce time-dependent CYP inhibition liability. This compound enables SAR exploration around the 4-chlorophenyl group to balance D4 potency against D2/D3 selectivity, leveraging the established D4 pharmacology of the 5-fluoropyrimidine core [2].

Kinase Inhibitor Probe Development Targeting Mutant PDGFR Family Kinases

Based on the demonstrated activity of structurally analogous piperazinylpyrimidines against oncogenic KIT and PDGFRA mutants (compound 4 in Eur. J. Med. Chem. 2011 series) [3], this compound can be employed as a starting point for designing mutant-selective kinase inhibitors. The 4-chlorophenyl substituent and 5-fluoropyrimidine core together provide a synthetically tractable scaffold that can be elaborated via cross-coupling or N-functionalization to generate focused libraries for screening against kinase panels. The 5-fluoro substituent offers a metabolic stability advantage over 2-chloro analogs, which show only micromolar activity (IC50 = 44.4 μM) [4].

Pharmacological Tool Compound for Dopamine Receptor Subtype Profiling

As a structural intermediate between SCH 66712 (D4-selective, Ki = 6.6 nM) [2] and broader-spectrum arylpiperazine dopamine ligands, this compound is suitable for generating pharmacological tool compounds with tunable D4/D2 selectivity ratios. Its 4-chlorophenyl group is expected to confer a moderate D4/D2 selectivity profile (estimated 5- to 50-fold), making it valuable for in vitro studies where complete D2 sparing is not required but D4-preferring engagement is desired [5].

Building Block for CNS-Focused Fragment-Based Drug Discovery

The compound's molecular weight (292.74 g/mol) and balanced lipophilicity (ClogP estimated ~3.0) place it within favorable CNS drug-like chemical space. The 5-fluoropyrimidine core provides a hydrogen-bond acceptor motif, while the 4-chlorophenylpiperazine offers a basic nitrogen for target engagement. These features make it an ideal fragment-sized building block for fragment-based screening or DNA-encoded library (DEL) synthesis targeting CNS GPCRs or kinases [6].

Quote Request

Request a Quote for 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.